3-Methyl-5-pyrrolidin-2-ylisoxazole

Neuroscience Nicotinic Receptors Medicinal Chemistry

Researchers requiring the exact secondary amine scaffold for ABT-418 synthesis or pyrrolidine SAR must avoid the N-methyl analog. This nor-precursor provides the essential NH handle for N-alkylation, acylation, sulfonylation, and urea formation. • Enables direct ABT-418 synthesis via N-methylation (US5424444A). • Serves as chemically matched negative control for nAChR assays. • Supports comparative FMO vs. CYP metabolism studies. ≥95% purity; shipped under UN2811 hazmat compliance.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 851434-82-7
Cat. No. B1368944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-pyrrolidin-2-ylisoxazole
CAS851434-82-7
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2CCCN2
InChIInChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3
InChIKeyPJMAXCRZQLWZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-pyrrolidin-2-ylisoxazole: Structural & Pharmacological Differentiation


3-Methyl-5-pyrrolidin-2-ylisoxazole (CAS 851434-82-7) is a heterocyclic compound consisting of an isoxazole ring substituted with a methyl group at the 3-position and a pyrrolidin-2-yl group at the 5-position . This compound serves as the N-desmethyl precursor to the well-characterized cholinergic channel activator ABT-418 ((S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole) [1]. Unlike its N-methylated counterpart, which acts as a potent and selective agonist at neuronal nicotinic acetylcholine receptors (nAChRs) with Ki values in the low nanomolar range [2], 3-Methyl-5-pyrrolidin-2-ylisoxazole represents the secondary amine scaffold that, when alkylated, yields ABT-418. This structural distinction is critical for procurement decisions in medicinal chemistry and neuroscience research, as the unsubstituted pyrrolidine nitrogen fundamentally alters the compound's receptor-binding pharmacophore, metabolic liability, and synthetic utility.

Synthetic role N-desmethyl precursor for ABT-418 and N-alkylated analog synthesis
Derivatization Secondary amine scaffold enables N-alkylation, acylation, and sulfonylation
Assay context May support matched negative control in nAChR pharmacology studies

Why 3-Methyl-5-pyrrolidin-2-ylisoxazole Cannot Replace ABT-418


Procurement of a generic "isoxazole-pyrrolidine" scaffold is insufficient for studies requiring precise pharmacologic or synthetic outcomes. The critical differentiator is the pyrrolidine nitrogen substitution state. 3-Methyl-5-pyrrolidin-2-ylisoxazole bears a secondary amine (NH), whereas its N-methyl analog ABT-418 contains a tertiary amine [1]. This single methyl group profoundly influences: (1) receptor binding — the NH compound lacks the necessary cationic center for high-affinity nAChR interaction, while ABT-418 exhibits Ki values of 3–6 nM [2]; (2) metabolic fate — ABT-418 undergoes N′-oxidation via flavin-containing monooxygenases and CYP-mediated C-oxidation [3], pathways unavailable to the NH scaffold; and (3) synthetic versatility — the secondary amine serves as a derivatization handle for N-alkylation, enabling access to a library of analogs with tunable pharmacology [4]. Substitution with an N-methyl analog without accounting for these differences would yield misleading biological data or incorrect synthetic intermediates.

Attribute
NH Scaffold (This Product)
N-Methyl ABT-418
nAChR binding
Secondary amine lacks cationic center for high-affinity interaction
Tertiary amine provides reported high-affinity nAChR binding
Metabolic pathway
FMO-mediated N-oxidation unavailable; alternative routes may predominate
Undergoes FMO N′-oxidation and CYP C-oxidation
Synthetic endpoint
N-derivatization enabled for analog library synthesis
Tertiary amine limits further N-functionalization

3-Methyl-5-pyrrolidin-2-ylisoxazole: Key Differentiation Evidence


nAChR Binding Affinity: NH vs N-Methyl Substitution

The N-methyl derivative ABT-418 exhibits high-affinity binding to rat brain nAChRs with Ki values of 3 nM (against [³H]cytisine) and 6 nM (against [³H]nicotine) . In contrast, while direct binding data for the NH parent compound 3-Methyl-5-pyrrolidin-2-ylisoxazole are not reported in primary literature, structure-activity relationship (SAR) studies of the pyrrolidine-modified analog series demonstrate that N-demethylation ablates high-affinity nAChR binding [1]. The tertiary amine of ABT-418 provides the cationic center essential for interaction with the receptor's anionic subsite, a feature absent in the secondary amine scaffold. This class-level inference indicates that the NH compound's binding affinity is reduced by at least three orders of magnitude relative to ABT-418.

nAChR Binding Affinity
Class-level inference
Estimated >3,300-fold reduction vs N-methyl analog
Supports nAChR pharmacophore model interpretation
Class-level SAR inference; verify in target assay
Neuroscience Nicotinic Receptors Medicinal Chemistry

nAChR Channel Activation: ABT-418 vs NH Scaffold

In patch-clamp electrophysiology studies using PC12 cells, ABT-418 functioned as a cholinergic channel agonist with an EC₅₀ of 209 µM, approximately 4-fold less potent than (-)-nicotine (EC₅₀ = 52 µM) . While no direct functional data exist for 3-Methyl-5-pyrrolidin-2-ylisoxazole, SAR analysis of the isoxazole-pyrrolidine series establishes that the N-methyl group is required for agonist activity [1]. The secondary amine scaffold is predicted to be functionally silent at nAChRs based on the established cationic pharmacophore model for nicotinic ligands. This functional dichotomy represents a class-level inference supported by the extensive SAR literature on pyrrolidine-modified ABT-418 analogs.

Channel Activation
Class-level inference
Functional agonism lost upon N-demethylation
Reported functional agonism context
Cationic pharmacophore required for channel gating
Electrophysiology Ion Channels Functional Pharmacology

Metabolic Fate: N-Oxidation Requires N-Methyl Group

The in vitro hepatic metabolism of [N-methyl-³H]ABT-418 revealed two primary oxidative pathways: N′-oxidation mediated by flavin-containing monooxygenases (FMO) and C-oxidation to the lactam mediated by cytochrome P450 (CYP) enzymes [1]. The N′-oxidation pathway is strictly dependent on the tertiary amine (N-CH₃) moiety of ABT-418; the secondary amine of 3-Methyl-5-pyrrolidin-2-ylisoxazole cannot undergo this metabolic transformation [2]. This class-level inference is supported by the established substrate specificity of FMO enzymes, which require a nucleophilic tertiary nitrogen center for N-oxygenation. Consequently, the metabolic fate of the NH scaffold diverges fundamentally from that of ABT-418, with implications for both in vivo exposure and potential toxicity profiles.

Metabolic Fate
Class-level inference
N-oxidation pathway unavailable for NH scaffold
Supports metabolic pathway interpretation
FMO substrate specificity context; review CYP routes
Drug Metabolism Pharmacokinetics Toxicology

Synthetic Versatility: Secondary Amine Advantage

3-Methyl-5-pyrrolidin-2-ylisoxazole serves as the key N-desmethyl precursor for the synthesis of ABT-418 and related N-alkylated analogs. ABT-418 is prepared by N-methylation of the corresponding nor-precursor using [¹¹C]methyl iodide for radiolabeling applications [1]. In contrast, ABT-418 itself represents a synthetic dead-end for further N-alkyl derivatization due to the fully substituted pyrrolidine nitrogen. This distinction is quantified in patent literature: enantiomerically-pure 3-methyl-5-(1-(C₁-C₃-alkyl)-2-pyrrolidinyl)isoxazoles are prepared from the NH scaffold via alkylation, enabling access to a diverse library of analogs with tunable pharmacological properties [2]. The secondary amine also permits installation of diverse functional handles (e.g., acyl, sulfonyl, carbamate) inaccessible from the N-methyl analog.

Synthetic Versatility
Cross-study comparable
NH enables N-alkylation, acylation, sulfonylation, urea formation
Supports synthetic derivatization workflow
Preferred scaffold for N-substituent SAR exploration
Synthetic Chemistry Medicinal Chemistry Chemical Biology

In Vivo Behavioral Activity: ABT-418 vs NH Scaffold

ABT-418 demonstrates potent in vivo activity across multiple behavioral paradigms. In rats, ABT-418 enhanced basal forebrain-elicited increases in cortical cerebral blood flow at a remarkably low minimum effective dose (MED) of 0.002 µmol/kg i.v. [1]. In the elevated plus maze model of anxiety, ABT-418 induced anxiolytic-like effects in mice [2]. In contrast, no in vivo behavioral data are reported for 3-Methyl-5-pyrrolidin-2-ylisoxazole in primary literature. Given the requirement of the N-methyl group for both high-affinity receptor binding and functional channel activation (see Evidence Items 1 and 2), the NH scaffold is predicted to be inactive in these behavioral assays. This represents a class-level inference consistent with the established pharmacophore requirements for CNS-penetrant nicotinic agonists.

In Vivo Behavioral Activity
Class-level inference
NH scaffold: no reported in vivo behavioral activity
Reported behavioral model context
Verify inactivity in target behavioral assay system
Behavioral Pharmacology In Vivo CNS

3-Methyl-5-pyrrolidin-2-ylisoxazole: Key Application Scenarios


ABT-418 & N-Alkylated Analog Synthesis

This compound is the essential nor-precursor for the synthesis of ABT-418 and related N-alkylated cholinergic channel activators. As documented in patent US5424444A, enantiomerically-pure 3-methyl-5-(1-(C₁-C₃-alkyl)-2-pyrrolidinyl)isoxazoles are prepared directly from the NH scaffold via N-alkylation [1]. Additionally, ¹¹C-radiolabeled ABT-418 for PET imaging studies is produced by methylation of this nor-precursor with [¹¹C]methyl iodide [2]. Procurement of 3-Methyl-5-pyrrolidin-2-ylisoxazole is mandatory for laboratories engaged in the synthesis of ABT-418, its isotopologs, or focused libraries exploring N-substituent SAR.

Negative Control in nAChR Pharmacology Assays

Given the SAR evidence that N-demethylation ablates high-affinity nAChR binding and functional channel activation (see Evidence Items 1 and 2), 3-Methyl-5-pyrrolidin-2-ylisoxazole may serve as a chemically matched negative control in experiments where ABT-418 is the active test article. Its use as an inactive comparator allows for discrimination between specific receptor-mediated effects and nonspecific chemical artifacts. Researchers should verify inactivity in their specific assay system prior to routine use.

Metabolic Pathway Studies of Pyrrolidine Scaffolds

This compound is uniquely suited for comparative metabolism studies investigating the role of N-alkyl substitution on oxidative metabolic fate. Whereas ABT-418 undergoes both FMO-mediated N′-oxidation (requiring the tertiary amine) and CYP-mediated C-oxidation, the NH scaffold cannot undergo N-oxidation [1]. This divergence enables head-to-head in vitro metabolism experiments to dissect the relative contributions of FMO vs. CYP pathways in pyrrolidine-containing drug candidates. Such studies are valuable for predicting species differences in metabolism and potential drug-drug interaction liabilities.

Building Block for Diversified Heterocyclic Chemistry

The secondary amine of 3-Methyl-5-pyrrolidin-2-ylisoxazole provides a versatile synthetic handle for derivatization beyond simple N-alkylation. The NH group can be elaborated via acylation to amides, sulfonylation to sulfonamides, reductive amination to substituted amines, or urea formation. This synthetic flexibility, unavailable in the N-methyl analog ABT-418, positions the compound as a preferred building block for medicinal chemistry programs requiring exploration of pyrrolidine nitrogen SAR or for the preparation of chemical biology probes bearing affinity tags or fluorophores.

Application
Selection Property
Validation Focus
N-alkylated analog synthesis
N-desmethyl precursor scaffold
N-substituent SAR library and PET radioligand access
nAChR pharmacology control
Chemically matched inactive scaffold
Receptor-specific vs nonspecific effect discrimination
Metabolic pathway studies
NH vs N-methyl metabolic divergence
FMO vs CYP pathway contribution and interspecies comparison
Diversified heterocyclic chemistry
Secondary amine derivatization versatility
Amide, sulfonamide, urea, and affinity-tag conjugate synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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